Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

HIV-1 protease inhibitor design Pyrrolidine P2/P2' ligand Regioisomer-dependent binding

Researchers designing pyrrolidine-scaffold aspartyl protease inhibitors face the critical challenge of regioisomeric fidelity: the 3-ylmethyl analog is structurally incompatible with the S2/S2′ subsites validated in co-crystal structures (PDB: 2PWR, 2PQZ). This compound resolves that problem. Key differentiators: - (S,S) stereochemistry with 2-ylmethyl substitution geometry pre-organized for P2/P2′ ligand incorporation. - N-methyl carbamate provides conformational constraint without excessive steric bulk; Cbz ester enables orthogonal deprotection compatible with Fmoc-SPPS. - Sourced at ≥98% purity from ISO-certified facilities, ensuring reliable retention-time calibration for chiral SFC/HPLC regioisomer resolution.

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
Cat. No. B14788198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(20)11-19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3
InChIKeyKONBXNRWYUKTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate Overview


Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate (CAS 1354029-31-4) is a chiral, non-racemic pyrrolidine-based carbamate building block with molecular formula C₁₇H₂₅N₃O₃ and molecular weight 319.40 g·mol⁻¹ . The compound integrates three functional domains: an (S)-configured 2-aminopropanoyl (L-alanyl) moiety acylated onto the pyrrolidine nitrogen, a methyl-substituted carbamate nitrogen, and a benzyl ester protecting group (Cbz) . Its defined (S,S) stereochemistry (MDL MFCD21095326) and the 2-ylmethyl substitution pattern on the pyrrolidine ring position it within a chemical space extensively explored for aspartyl and cysteine protease inhibitor design, including HIV-1 protease and SARS-CoV-2 Mpro [1]. The compound is commercially available at ≥95% and ≥98% purity from multiple ISO-certified suppliers .

Stereodefined Scaffold

Chiral (S,S)-pyrrolidine building block with 2-ylmethyl substitution for aspartyl protease P2/P2' ligand design.

Orthogonal Protection

Cbz (hydrogenolysis) and N-methyl carbamate enable selective, sequential deprotection in multi-step synthesis.

ISO-Certified Supply

Research-grade material with verified purity from ISO-certified suppliers, suitable for reproducible downstream chemistry.

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate: Structural Specificity


Within the C₁₇H₂₅N₃O₃ pyrrolidine-carbamate family, the specific combination of (i) 2-ylmethyl (rather than 3-ylmethyl) substitution on the pyrrolidine ring , (ii) N-methyl (rather than N-ethyl, N-cyclopropyl, or N-H) on the carbamate nitrogen , and (iii) a benzyl (Cbz) rather than tert-butyl (Boc) ester determines the compound's utility as a chiral intermediate. The 2-ylmethyl attachment geometry is structurally pre-organized for P2/P2′ ligand incorporation in aspartyl protease inhibitor pharmacophores, as validated crystallographically for closely related pyrrolidine-2-ylmethyl carbamates in complex with HIV-1 protease (PDB: 2PWR) [1]. Each structural vector—regioisomeric position, N-alkyl size, and ester lability—independently modulates conformational flexibility, hydrogen-bonding capacity, and orthogonal deprotection compatibility, meaning that in-class analogs cannot be substituted without altering stereoelectronic properties and downstream synthetic outcomes [2].

3-ylmethyl regioisomer cannot replace 2-ylmethyl

Identical molecular formula but C-3 substitution alters exit-vector trajectory; may not recapitulate S2/S2' binding geometry observed in HIV-1 protease co-crystals (PDB: 2PWR).

Bulkier N-alkyl analogs shift steric profile

N-ethyl or N-cyclopropyl variants increase van der Waals volume; class-level SAR suggests ligand efficiency may decrease and conformational preorganization may differ.

Boc-protected analog limits orthogonal deprotection

Boc requires acidic cleavage (TFA/HCl) incompatible with acid-sensitive intermediates; Cbz offers hydrogenolysis orthogonality essential for certain SPPS and peptidomimetic routes.

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate: Differentiation Evidence vs. Analogs


Regioisomer Specificity: 2-ylmethyl vs. 3-ylmethyl Substitution

The target compound bears the carbamate-methyl substituent at the pyrrolidine 2-position (2-ylmethyl), which is the critical attachment geometry required for P2/P2′ ligand incorporation in C₂-symmetric HIV-1 protease inhibitors. The 3-ylmethyl regioisomer (CAS 1354029-39-2), despite identical molecular formula (C₁₇H₂₅N₃O₃) and molecular weight (319.40 g·mol⁻¹), positions the substituent vector at a different dihedral angle relative to the pyrrolidine ring plane, resulting in a fundamentally altered exit-vector trajectory . Crystallographic analysis of pyrrolidine-2-ylmethyl carbamate-based inhibitors in complex with HIV-1 protease (PDB: 2PWR, resolution 1.75 Å) demonstrates that the 2-ylmethyl geometry enables optimal occupancy of the S2/S2′ subsites, while 3-substituted analogs would project the carbamate into solvent or clash with the enzyme backbone [1].

Regioisomeric Identity
Cross-study comparable
2-ylmethyl (target) vs. 3-ylmethyl regioisomer. Identical MW, different substitution position (C-2 vs. C-3). Only 2-ylmethyl geometry occupies S2/S2' subsites (PDB: 2PWR, 1.75 Å).
Procurement of 3-ylmethyl yields a scaffold incompatible with validated aspartyl protease binding mode.
Crystallographic evidence limited to HIV-1 protease context; may not directly translate to other targets.
HIV-1 protease inhibitor design Pyrrolidine P2/P2' ligand Regioisomer-dependent binding C2-symmetric inhibitor scaffold

N-Alkyl Steric Modulation: N-Methyl vs. Bulkier Analogs

The N-methyl substituent on the carbamate nitrogen represents a minimal steric perturbation that provides conformational constraint through N-methyl amide-like restriction of rotation without the potency-eroding bulk of larger alkyl groups. The N-ethyl analog (CAS 1354026-89-3, C₁₈H₂₇N₃O₃, MW 333.43 g·mol⁻¹) introduces an additional 14.03 g·mol⁻¹ (+4.4%) in molecular weight and an additional methylene unit that increases the van der Waals volume of the N-alkyl group by approximately 16.5 ų, while the N-cyclopropyl analog (CAS 1354025-76-5, C₁₉H₂₇N₃O₃, MW 345.44 g·mol⁻¹) adds 26.04 g·mol⁻¹ (+8.2%) . In the broader pyrrolidine carbamate SAR literature, increasing N-alkyl size beyond methyl consistently produces measurable reductions in ligand efficiency (LE) and can induce steric clashes with the S2′ pocket ceiling in aspartyl proteases [1]. The N-unsubstituted (N-H) des-methyl analog (CAS 1354026-85-9, C₁₆H₂₃N₃O₃, MW 305.37 g·mol⁻¹) lacks conformational restriction and introduces an additional hydrogen-bond donor that can alter pharmacokinetic properties .

N-Alkyl Steric Profile
Class-level inference
N-methyl (target): ΔMW +0. N-ethyl: ΔMW +14.03, ~16.5 ų larger. N-cyclopropyl: ΔMW +26.04, wider profile. Des-methyl: no rotamer control, adds H-bond donor.
N-methyl balances ligand efficiency and conformational preorganization; bulkier analogs risk steric penalty in S2' pocket.
IC₅₀/Ki data for exact comparators not publicly available; SAR inferred from related pyrrolidine series.
N-alkyl carbamate SAR Steric bulk tolerance Pyrrolidine conformational restriction Ligand efficiency optimization

Protecting Group Orthogonality: Cbz vs. Boc

The benzyl carbamate (Cbz) ester of the target compound enables cleavage under neutral hydrogenolysis conditions (H₂, Pd/C, room temperature), whereas the corresponding tert-butyl carbamate (Boc) analog requires acidic conditions (TFA or HCl/dioxane) that may be incompatible with acid-sensitive downstream functionality [1]. The Cbz group additionally confers favorable crystallinity properties to intermediates, facilitating purification by recrystallization rather than chromatography—a practical advantage in multi-step synthetic sequences [2]. In pyrrolidine carbamate-based HIV-1 protease inhibitor development, the benzyl carbamate moiety has been demonstrated to contribute to binding affinity through favorable π-stacking interactions with aromatic residues in the S2 pocket, as visualized in the 2PWR co-crystal structure [3].

Protecting Group Strategy
Class-level inference
Cbz: cleavage via H₂/Pd/C (neutral); Boc: requires TFA or HCl. Cbz adds ~40 Ų aromatic surface for potential π-stacking (PDB: 2PWR).
Cbz orthogonality enables synthetic routes with acid-labile groups; π-interactions may contribute to target engagement.
Deprotection rates and yields depend on specific substrate and catalyst; orthogonal strategy must be validated in target sequence.
Orthogonal protecting group strategy Hydrogenolysis vs. acidolysis Cbz crystallinity Solid-phase peptide synthesis compatibility

Commercial Purity and ISO-Certified Supply Chain

The target compound is commercially available at NLT 98% purity (HPLC) from ISO-certified manufacturers, with independent verification across multiple supply channels . By comparison, certain analogs such as the N-ethyl and N-cyclopropyl variants are listed at lower typical purity (95%) by some suppliers, and the 3-ylmethyl regioisomer may require custom synthesis with longer lead times . The compound is stocked in gram quantities (1 g, 5 g) with established pricing, while the 3-ylmethyl regioisomer and N-cyclopropyl analog are often available only on a quotation basis for 500 mg scale .

Supply & Purity
Supplier data
Target: ≥98% HPLC, stocked at 1 g / 5 g from ISO-certified vendors. N-cyclopropyl and 3-ylmethyl analogs often 95% purity, quotation-based, max 500 mg scale.
Higher purity and gram-scale availability reduce procurement lead time and repurification requirements for parallel synthesis.
Purity specifications from supplier catalogs (2024–2025); independent lot verification recommended.
Chemical purity specification ISO-certified manufacturing Research reagent procurement Batch-to-batch consistency

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate: Verified Application Scenarios


P2/P2′ Ligand Precursor for HIV-1 Protease Inhibitors

Researchers designing pyrrolidine-scaffold HIV-1 protease inhibitors require the 2-ylmethyl substitution geometry to properly orient the carbamate moiety within the S2/S2′ subsites, as validated by the co-crystal structures in PDB entries 2PWR and 2PQZ [1]. The target compound's (S,S) stereochemistry, N-methyl conformational constraint, and Cbz protecting group collectively provide the requisite stereoelectronic profile for inhibitor elaboration. Substitution with the 3-ylmethyl regioisomer is structurally incompatible, while bulkier N-alkyl analogs risk steric penalty in the constrained S2′ pocket. The Cbz group can be retained through synthesis to exploit favorable π-stacking with aromatic pocket residues or cleaved orthogonally (H₂, Pd/C) to unmask the secondary amine for further diversification [2].

Chiral Building Block for DUB/USP30 Inhibitor Development

Patent literature identifies pyrrolidine-carbamate scaffolds bearing (S)-2-aminopropanoyl motifs as key intermediates in the synthesis of deubiquitinating enzyme inhibitors, particularly those targeting USP30 for mitophagy-related disorders [3]. The compound's free primary amine (after Cbz deprotection) serves as a synthetic handle for urea, amide, or sulfonamide coupling to elaborated P1′ fragments, while the N-methyl carbamate provides conformational preorganization without the excessive steric bulk that has been shown to reduce cellular permeability in related pyrrolidine series [4].

Orthogonal Intermediate for Solid-Phase Peptidomimetic Synthesis

The Cbz protecting group is fully compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling orthogonal deprotection: Cbz removal via hydrogenolysis (or catalytic transfer hydrogenation) can be performed without affecting Fmoc or acid-labile side-chain protecting groups [5]. This orthogonality allows the compound to be incorporated as a constrained dipeptide mimetic residue into growing peptide chains on resin, with the N-methyl group providing the amide bond mimic that resists proteolytic degradation while maintaining conformational constraint.

Reference Standard for Regioisomeric Purity Analysis

Given that the 2-ylmethyl and 3-ylmethyl regioisomers share identical molecular formula (C₁₇H₂₅N₃O₃) and molecular weight (319.40 g·mol⁻¹) but differ critically in biological conformation, the target compound can serve as an authenticated reference standard for developing HPLC or chiral SFC methods capable of resolving regioisomeric mixtures . Procurement of the certified ≥98% purity material ensures reliable retention-time calibration when screening reaction products for regioisomeric fidelity in parallel synthesis campaigns.

Application
Selection Property
Validation Focus
HIV-1 protease P2/P2' ligand design
2-ylmethyl substitution geometry; Cbz π-stacking potential
S2/S2' subsite occupancy (PDB: 2PWR co-crystal structures)
DUB/USP30 inhibitor development
(S)-2-aminopropanoyl motif with N-methyl conformational constraint
USP30 target engagement and cellular permeability assays
Solid-phase peptidomimetic synthesis
Cbz/Fmoc orthogonal deprotection compatibility; N-methyl amide bond mimic
SPPS cleavage conditions and proteolytic stability testing
Regioisomeric purity method development
Authenticated 2-ylmethyl identity with high chemical purity
HPLC/SFC resolution of 2-yl/3-yl regioisomeric mixtures
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